Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate is a chemical compound with significant relevance in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 421.89 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of various bioactive molecules.
The compound is classified under the category of benzazepines, which are bicyclic compounds featuring a benzene ring fused to a seven-membered nitrogen-containing ring. It is primarily sourced from chemical suppliers and is often utilized in laboratory settings for research purposes. The compound's CAS number is 1133419-00-7, which aids in its identification across various chemical databases and literature.
The synthesis of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate typically involves several steps that may include:
Each of these steps requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate features a complex arrangement that includes:
The structural representation can be detailed using various notation systems:
InChI=1S/C20H20ClNO5S/c1-3-27-20(24)16...
CCOC(=O)C1CCN(C2=C(C1=O)C=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C
These representations are crucial for computational modeling and understanding the compound's reactivity.
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in synthetic organic chemistry.
The physical and chemical properties of Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 421.89 g/mol |
Boiling Point | Approximately 584.6 °C |
Density | 1.355 g/cm³ |
pKa | Approximately 10.44 |
Appearance | Solid (white to off-white) |
Solubility | Slightly soluble in DMSO |
These properties are essential for determining the compound's behavior under various experimental conditions.
Ethyl 7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepine-4-carboxylate has several applications in scientific research:
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4